molecular formula C14H24BrNO2Si B13854779 5-Bromo-2-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)-pyridine

5-Bromo-2-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)-pyridine

Cat. No.: B13854779
M. Wt: 346.33 g/mol
InChI Key: GAOKZQNRWQJLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane is a compound that features a bromopyridine moiety linked to an ethoxy-tert-butyl-dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridin-2-ylmethanol with ethylene glycol tert-butyl dimethylsilyl ether. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the silyl ether to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base like sodium hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.

    Hydrolysis: The major product is the corresponding alcohol.

Scientific Research Applications

2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.

    Material Science: It can be used in the preparation of functionalized materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxypyridine: A related compound with a similar bromopyridine structure but lacking the silyl ether group.

    (5-bromopyrid-2-yl)methanol: Another similar compound that features a hydroxyl group instead of the silyl ether.

Uniqueness

2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane is unique due to the presence of the silyl ether group, which imparts specific properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, where these properties can be advantageous.

Properties

Molecular Formula

C14H24BrNO2Si

Molecular Weight

346.33 g/mol

IUPAC Name

2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H24BrNO2Si/c1-14(2,3)19(4,5)18-9-8-17-11-13-7-6-12(15)10-16-13/h6-7,10H,8-9,11H2,1-5H3

InChI Key

GAOKZQNRWQJLBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCC1=NC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.